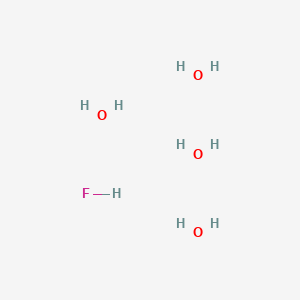
Hydrofluoric acid, tetrahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrofluoric acid, tetrahydrate is a compound consisting of hydrogen fluoride and water in a 1:4 ratio. It is a colorless, highly corrosive liquid that is used in various industrial and scientific applications. Hydrofluoric acid is known for its ability to dissolve glass and other silicate materials, making it a valuable reagent in many chemical processes .
准备方法
Synthetic Routes and Reaction Conditions
Hydrofluoric acid, tetrahydrate can be synthesized by dissolving anhydrous hydrogen fluoride in water. The reaction is highly exothermic, releasing a significant amount of heat. The general reaction is as follows:
HF (g)+H2O (l)→HF⋅4H2O (l)
Industrial Production Methods
Industrially, hydrofluoric acid is produced by the reaction of sulfuric acid with fluorite (calcium fluoride). The reaction is carried out at high temperatures, and the resulting hydrogen fluoride gas is then dissolved in water to produce hydrofluoric acid:
CaF2+H2SO4→2HF+CaSO4
化学反应分析
Types of Reactions
Hydrofluoric acid, tetrahydrate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: Hydrofluoric acid can act as a reducing agent in certain reactions.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluoride ion replaces other groups in organic and inorganic compounds.
Common Reagents and Conditions
Common reagents used with hydrofluoric acid include silicon dioxide, which reacts to form silicon tetrafluoride and water:
SiO2+4HF→SiF4+2H2O
Major Products
The major products formed from reactions involving hydrofluoric acid include various fluorine-containing compounds such as silicon tetrafluoride, uranium hexafluoride, and aluminum trifluoride .
科学研究应用
Hydrofluoric acid, tetrahydrate has numerous applications in scientific research:
Chemistry: It is used in the synthesis of organofluorine compounds, which are important in pharmaceuticals and agrochemicals.
Biology: Hydrofluoric acid is used in the preparation of biological samples for electron microscopy by etching away silicate materials.
Medicine: It is used in the production of certain pharmaceuticals, including antidepressants like fluoxetine.
作用机制
Hydrofluoric acid exerts its effects primarily through the release of fluoride ions, which can penetrate tissues and disrupt cellular processes. The fluoride ions can bind to calcium and magnesium ions in the body, leading to severe toxicity. In industrial applications, the fluoride ions react with silicon and other elements to form stable fluorine-containing compounds .
相似化合物的比较
Similar Compounds
Hydrochloric Acid (HCl): Like hydrofluoric acid, hydrochloric acid is a strong acid used in various industrial processes. it does not have the same ability to dissolve silicate materials.
Sulfuric Acid (H2SO4): Sulfuric acid is another strong acid used in industry, but it is primarily used for its dehydrating properties rather than its ability to dissolve silicates.
Nitric Acid (HNO3): Nitric acid is a strong oxidizing agent used in the production of fertilizers and explosives. It does not share the same reactivity with silicates as hydrofluoric acid.
Uniqueness
Hydrofluoric acid is unique in its ability to dissolve glass and other silicate materials, making it indispensable in certain industrial and scientific applications. Its high reactivity with silicon compounds sets it apart from other acids .
属性
CAS 编号 |
375372-42-2 |
|---|---|
分子式 |
FH9O4 |
分子量 |
92.07 g/mol |
IUPAC 名称 |
tetrahydrate;hydrofluoride |
InChI |
InChI=1S/FH.4H2O/h1H;4*1H2 |
InChI 键 |
VXYRNRFVDXPZKA-UHFFFAOYSA-N |
规范 SMILES |
O.O.O.O.F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-](/img/structure/B14247830.png)
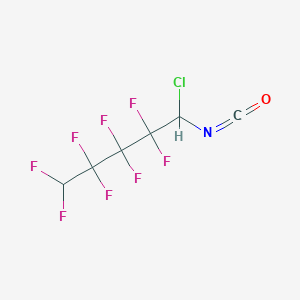
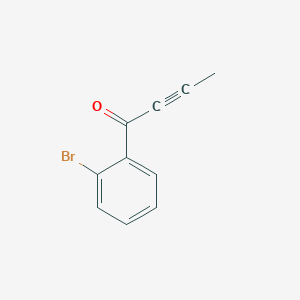
![Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-](/img/structure/B14247843.png)
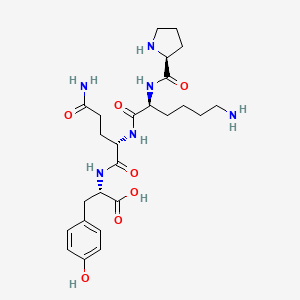
![1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate](/img/structure/B14247848.png)
![Pyrrolidine, 1-[(2,5-dihydro-1,2-dimethyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14247856.png)
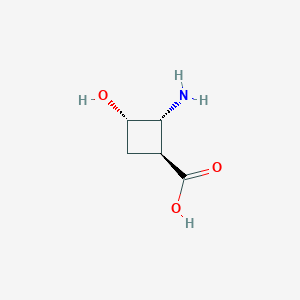
![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)
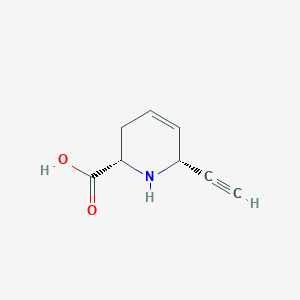
![Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)-](/img/structure/B14247886.png)
![([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane](/img/structure/B14247893.png)
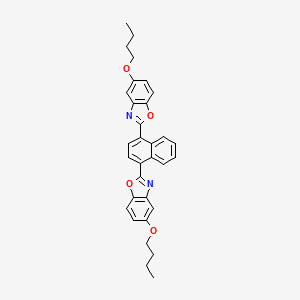
![1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene](/img/structure/B14247912.png)
